molecular formula HNO3Y B076763 Yttrium nitrate CAS No. 10361-93-0

Yttrium nitrate

Cat. No. B076763
CAS RN: 10361-93-0
M. Wt: 151.919 g/mol
InChI Key: DAHVGXJQRTYNST-UHFFFAOYSA-N
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Description

Yttrium nitrate is an inorganic compound composed of yttrium and nitrate ions. It is a white powder that is insoluble in water and has a variety of industrial and scientific uses. It is used in lasers, as a catalyst, and as a reagent in chemical synthesis. It is also used in the production of superconductors and in the manufacture of medical imaging equipment. This compound is a versatile compound that has a wide range of applications in various fields.

Scientific Research Applications

  • Digestibility Studies in Fish Diets : A study by Reis, Valente, and Almeida (2008) developed a methodology for determining yttrium in fish diets and feces using microwave digestion and atomic absorption spectrometry. This technique is significant for digestibility studies in aquatic organisms (Reis, Valente, & Almeida, 2008).

  • High-Temperature Superconductors : Silverstein et al. (2004) researched the use of polymers containing metal nitrates, including yttrium nitrate, as precursors for high-temperature superconductors like yttrium-barium-copper-oxide. The study emphasized the benefits of using conventional polymer processing before pyrolysis (Silverstein et al., 2004).

  • Synthesis of Yttria Powders : Rulison and Flagan (1994) applied electrospray atomization of this compound solutions to synthesize yttria powders. This method led to high-quality, dense, spheroidal, submicrometer, and nanocrystalline oxide particles, showcasing an innovative approach in material synthesis (Rulison & Flagan, 1994).

  • Complex Formation Studies : Boudalis et al. (2001) studied the reactions of yttrium(III) nitrate with organic compounds, leading to the formation of complexes. The research provided insights into the stereochemistry and bonding nature of yttrium in these complexes (Boudalis et al., 2001).

  • Dry Methane Reforming Catalysts : Świrk et al. (2018) explored yttrium-modified Ni-based double-layered hydroxides as novel catalysts in dry methane reforming. This compound's addition improved the catalysts' properties, such as surface area and reducibility (Świrk et al., 2018).

  • Powder Diffraction in the YONO3-Y2O3 System : Pelloquin, Louër, and Louër (1994) investigated the crystal structure and microstructure of yttrium oxide nitrate and its thermal decomposition products. This study has implications for materials characterization and processing (Pelloquin, Louër, & Louër, 1994).

  • Hydrothermal Crystallization of Yttria : Tomaszewski, Wȩglarz, and Gryse (1997) researched the hydrothermal crystallization of yttria using this compound as a precursor. The study provided insights into the effect of crystallization conditions on yttria grain morphology (Tomaszewski, Wȩglarz, & Gryse, 1997).

Mechanism of Action

Target of Action

Yttrium nitrate is primarily used as a source of Y^3+ cations . It serves as a precursor for the synthesis of various yttrium-containing materials, such as Y_4Al_2O_9, YBa_2Cu_3O_6.5+x, and yttrium-based metal-organic frameworks . These materials have diverse applications in areas like catalysis, electronics, and materials science .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes at the molecular level. The thermal decomposition of this compound hexahydrate, Y(NO_3)_3·6H_2O, is a complex condensation process generating a tetramer arrangement Y_4O_4(NO_3)_4 formed by alternating yttrium and oxygen atoms . The anions NO_3^- attach themselves to the yttrium atoms .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its decomposition and the subsequent formation of yttrium oxide. The tetramer gradually loses N_2O_5 and, through the formation of Y_4O_5(NO_3)_2, is transformed into yttrium oxide . This transformation process is crucial in the synthesis of yttrium-containing materials.

Pharmacokinetics

It’s worth noting that a high dose of this compound can induce oxidative stress and cellular apoptosis in the peripheral blood .

Result of Action

The result of this compound’s action is the formation of various yttrium-containing materials. For instance, the addition of this compound hexahydrate improves the dielectric constant and electroactive β phase nucleation in PVDF films . It can also be used as a dopant to prepare cerium oxide hollow sphere hierarchical structures with enhanced photocatalytic activity .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For example, the thermal decomposition of this compound hexahydrate begins at relatively low temperatures . Upon further heating, a basic salt YONO_3 is formed . At 600°C, the thermal decomposition is complete, and Y_2O_3 is the final product .

Safety and Hazards

Yttrium nitrate is harmful if swallowed and causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment/face protection, avoid dust formation, ingestion, and inhalation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Yttrium nitrate has potential applications in various fields. For instance, it has been used as a source of Y3+ cations and is a precursor of some yttrium-containing materials . It can also be used as a catalyst in organic synthesis . Recent advancements in interface engineering for efficient nitrate electrocatalysis provide new insights and guidance for future research directions .

Biochemical Analysis

Biochemical Properties

Yttrium nitrate is soluble in water

Cellular Effects

This compound has been shown to induce oxidative stress and cellular damage in peripheral blood . A high dose of this compound significantly raised the levels of carbonyl protein (CP), monoamine oxidase (MAO), and the cellular apoptosis/necrosis rates of the peripheral blood cells . The total antioxidative capacity (TAOC) and catalase (CAT) levels increased .

Molecular Mechanism

The thermal decomposition of this compound hexahydrate Y(NO3)3·6H2O is a complex condensation process generating a tetramer arrangement Y4O4(NO3)4 formed by alternating yttrium and oxygen atoms . The anions NO3- attach themselves to the yttrium atoms . This process could potentially influence the molecular interactions of this compound in biological systems.

Temporal Effects in Laboratory Settings

This compound hexahydrate loses crystallized water at relatively low temperature . Upon further heating, basic salt YONO3 is formed . At 600°C, the thermal decomposition is complete . These changes over time could potentially affect the long-term effects of this compound on cellular function in laboratory settings.

Dosage Effects in Animal Models

In a study involving pregnant Sprague-Dawley (SD) rats and their offspring, different doses of yttrium (0, 2, 8, and 32 mg/kg.bw) were administered from gestation day 0 to postnatal day 70 . The study found that a dose of 32 mg/kg.bw yttrium significantly raised the levels of CP, MAO, and the cellular apoptosis/necrosis rates of the peripheral blood cells .

Metabolic Pathways

Given its role in inducing oxidative stress , it may interact with metabolic pathways related to oxidative stress response and detoxification.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Yttrium nitrate can be achieved through the reaction between Yttrium oxide and Nitric acid.", "Starting Materials": [ "Yttrium oxide", "Nitric acid" ], "Reaction": [ "Dissolve Yttrium oxide in Nitric acid to form Yttrium nitrate solution", "Evaporate the solution to dryness to obtain solid Yttrium nitrate" ] }

CAS RN

10361-93-0

Molecular Formula

HNO3Y

Molecular Weight

151.919 g/mol

IUPAC Name

nitric acid;yttrium

InChI

InChI=1S/HNO3.Y/c2-1(3)4;/h(H,2,3,4);

InChI Key

DAHVGXJQRTYNST-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Y+3]

Canonical SMILES

[N+](=O)(O)[O-].[Y]

Other CAS RN

10361-93-0

physical_description

Liquid

Pictograms

Oxidizer; Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Room temperature deionized water (2600 ml), 48 g of 16N analytical reagent grade nitric acid and 800 g alpha aluminum monohydrate powder sold under the trade designation "Disperal" were charged into an 18.9 liter polyethylene lined steel vessel. The charge was dispersed at high speed for five minutes using a Gifford-Wood Homogenizer Mixer (Greeco Corp., Hudson, N.H.). The resulting dispersion and an aqueous solution containing 35.9% yttrium nitrate hexahydrate were metered through an in-line mixer in an amount to provide the weight of yttrium nitrate solution specified in Table I. The resulting gel was extruded into a 46 cm×66 cm×5 cm polyester lined aluminum tray where it was dried in a forced air oven at 100° C. to a friable solid. The resultant dried material was crushed using a "Braun" type UD pulverizer having a 1.1 mm gap between the steel plates. The crushed material was screened and the 0.125 mm to about 1 mm screen size material was retained for firing.
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Disperal
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reactant
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polyethylene
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18.9 L
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analytical reagent
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reactant
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2600 mL
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yttrium nitrate

Synthesis routes and methods II

Procedure details

The precursor for the NiO gel is nickel nitrate dissolved in ethanol or isopropanol. The precursor for Y2O3 is either yttrium nitrate or yttrium isopropoxide. Yttrium nitrate solution is prepared by dissolving Y2O3 in nitric acid solution. The solution is then evaporated to dryness to prepare yttrium nitrate which is then dissolved in ethanol or isopropanol at a pH of about 3. Alternatively, yttrium sol is prepared by dissolving yttrium isopropoxide in isopropanol.
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catalyst
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NiO
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yttrium nitrate
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solvent
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Yttrium nitrate
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yttrium

Synthesis routes and methods III

Procedure details

An approximately 1M solution of yttrium nitrate was prepared by stirring 28 g of yttrium hydroxide in 200 ml water and adding concentrated nitric acid dropwise until the solid yttrium hydroxide just dissolved.
Name
yttrium hydroxide
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28 g
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reactant
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200 mL
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solvent
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yttrium hydroxide
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solution
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yttrium nitrate

Synthesis routes and methods IV

Procedure details

Yttrium nitrate hexahydrate 5.08 g was dissolved in 10.8 g of water, to provide an aqueous solution of yttrium nitrate. Fifteen (15.0) g of silica gel (CARIACT-30® manufactured by Fuji Devison) was impregnated with the solution prepared as described above and dried in air at 120° C., followed by a sequential calcination in air at 500° C. for 5 hours and in nitrogen at 500° C. for 5 hours. Thus, yttrium oxide supported on silica gel was obtained, which was labelled Catalyst (4). This support type catalyst contained 10 wt % thereof yttrium oxide, and had a specific surface area of 110 m2 /g.
Quantity
5.08 g
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reactant
Reaction Step One
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10.8 g
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solvent
Reaction Step One
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yttrium nitrate

Synthesis routes and methods V

Procedure details

In order to remove the excess yttrium oxide and phosphoric acid from the solids in the slurry, a small amount of an inorganic acid is added to the slurry. The acid releases the yttrium compound and phosphoric acid from the yttrium phosphate and allows them to react on their own until the phosphoric acid is consumed. The 1.5 molar percent excess of the yttrium compound reacts with the acid to form a soluble yttrium salt which dissolves in the aqueous phase of the slurry. When yttrium oxide is used as the yttrium compound and nitric acid is used as the inorganic acid, the reaction provides soluble yttrium nitrate which combines with the remaining phosphoric acid to produce yttrium phosphate solids and with minor amounts of yttrium nitrate in solution.
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yttrium nitrate

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